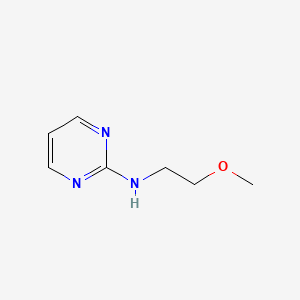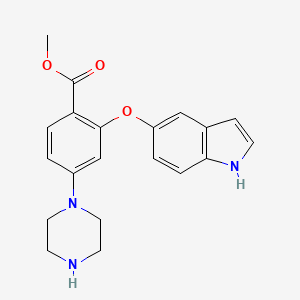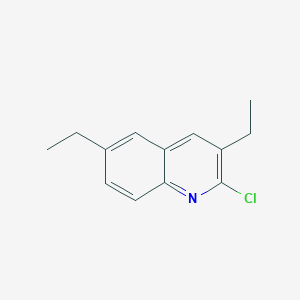
2-Chloro-3,6-diethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,6-diethylquinoline is an organic compound with the molecular formula C13H14ClN and a molecular weight of 219.71 g/mol . It belongs to the quinoline family, which is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-Chloro-3,6-diethylquinoline typically involves the chlorination of 3,6-diethylquinoline. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
Starting Material: 3,6-diethylquinoline
Chlorinating Agent: Thionyl chloride (SOCl2)
Reaction Conditions: Reflux
Chemical Reactions Analysis
2-Chloro-3,6-diethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides. For example, reacting with an amine under basic conditions can yield the corresponding amino derivative.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to introduce functional groups such as carboxylic acids.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), converting the compound into its corresponding amine.
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions .
Scientific Research Applications
2-Chloro-3,6-diethylquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is utilized in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: It serves as a precursor in the manufacture of dyes and pigments
Mechanism of Action
The mechanism of action of 2-Chloro-3,6-diethylquinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity in industrial applications .
Comparison with Similar Compounds
2-Chloro-3,6-diethylquinoline can be compared with other quinoline derivatives such as:
2-Chloroquinoline: Lacks the ethyl groups, making it less hydrophobic and potentially less active in certain biological assays.
3,6-Diethylquinoline: Lacks the chlorine atom, which may reduce its reactivity in substitution reactions.
2-Chloro-3-methylquinoline: Has a methyl group instead of ethyl groups, which can affect its steric and electronic properties.
Properties
CAS No. |
1031928-03-6 |
|---|---|
Molecular Formula |
C13H14ClN |
Molecular Weight |
219.71 g/mol |
IUPAC Name |
2-chloro-3,6-diethylquinoline |
InChI |
InChI=1S/C13H14ClN/c1-3-9-5-6-12-11(7-9)8-10(4-2)13(14)15-12/h5-8H,3-4H2,1-2H3 |
InChI Key |
BHHPKCLHNBANBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC(=C(N=C2C=C1)Cl)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


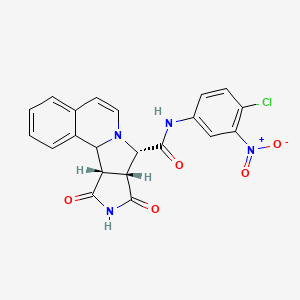
![3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propan-1-ol](/img/structure/B12633239.png)
![[6-([1,1'-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane](/img/structure/B12633242.png)
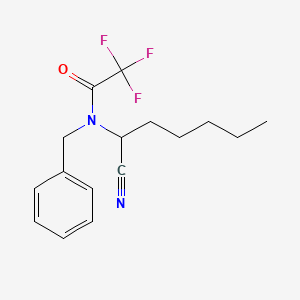
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B12633256.png)
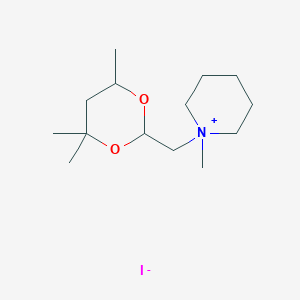
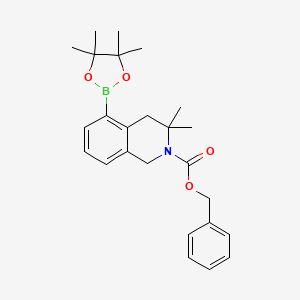
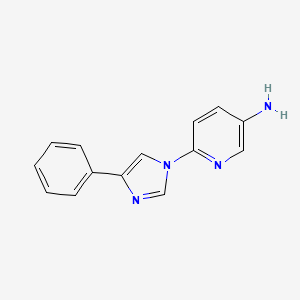
![6-Bromo-2-methoxypyrido[2,3-b]pyrazine](/img/structure/B12633271.png)
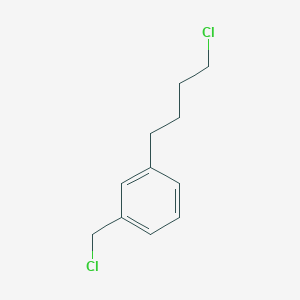
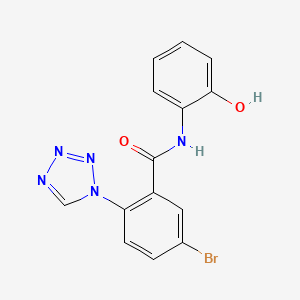
![4-[2-Imidazol-1-yl-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12633292.png)
